1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline
Description
1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline is a polycyclic alkaloid derivative characterized by a pyrrolo[2,1-a]isoquinoline core substituted with three methoxy groups (at positions 3,4 on the phenyl ring and 8,9 on the isoquinoline moiety) and a phenyl group at position 2.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c1-30-24-11-10-19(14-25(24)31-2)21-16-23(18-8-6-5-7-9-18)29-13-12-20-15-26(32-3)27(33-4)17-22(20)28(21)29/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREZMASOWCYWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C(=C2)C5=CC=CC=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes.
Mode of Action
It’s worth noting that similar isoquinoline derivatives have been found to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Isoquinoline derivatives are known to influence various biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds have been found to induce changes at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors include pH, temperature, and the presence of other compounds or enzymes.
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula: C₁₉H₁₉N₃O₄
- Molecular Weight: 341.37 g/mol
Structural Representation
The compound features a pyrrolo[2,1-a]isoquinoline core with methoxy substituents that may influence its biological activity.
Antiproliferative Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.15 to 1.4 µM against pancreatic cancer cells (PANC-1), cervical cancer cells (HeLa), and breast cancer cells (MDA-MB-231) .
Table 1: Antiproliferative Activity of Isoquinoline Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | PANC-1 | 0.15 |
| Compound B | HeLa | 0.5 |
| Compound C | MDA-MB-231 | 1.4 |
The biological activity of the compound appears to be mediated through several mechanisms:
- Inhibition of Protein Kinases : The compound may interact with key signaling pathways regulated by protein kinases, which are crucial for cell proliferation and survival .
- Binding Affinity : Studies have shown that certain isoquinoline derivatives can bind to bacterial proteins like FtsZ, inhibiting their function and leading to bacterial cell death . This suggests potential antibacterial properties as well.
- Cytotoxicity : Toxicological assessments indicate minimal cross-reactivity with mammalian β-tubulin, suggesting a favorable safety profile in human cells while retaining efficacy against pathogenic organisms .
Antibacterial Activity
Research has demonstrated that derivatives of this compound possess antibacterial properties against strains such as Staphylococcus aureus and Enterococcus faecalis. The presence of basic substituents at the 1-position enhances antibacterial activity, indicating structure-activity relationships that could guide further development .
Table 2: Antibacterial Activity Against Various Strains
| Compound | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | S. aureus | 10 µg/mL |
| Compound E | E. faecalis | 15 µg/mL |
Case Study 1: Anticancer Potential
In a recent study, a series of isoquinoline derivatives were synthesized and tested for their anticancer potential. The results indicated that specific modifications in the chemical structure significantly enhanced their antiproliferative effects against multiple cancer cell lines .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of related isoquinoline compounds showed promising results against MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted how structural variations influenced the binding affinity to FtsZ, thus affecting the overall antibacterial efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The piperidinyl ethoxy group in 6a significantly enhances cytotoxicity against T47D cells (IC₅₀: 1.93 µM), outperforming reference compounds . In contrast, the ethoxy-substituted 6e () shows reduced metabolic stability due to increased steric hindrance and slower oxidation compared to methoxy analogs.
- The 3-phenyl group in the target compound may enhance π-π stacking with cellular targets, a feature shared with telisatin A .
Synthetic Routes: The target compound’s pyrrolo[2,1-a]isoquinoline core can be synthesized via radical cyclization (using tributyltin hydride) or Stevens rearrangement . Ethoxy-substituted analogs (e.g., 6e) require harsher conditions (e.g., ZnCl₂ catalysis) due to reduced reactivity of ethoxy groups .
Structural Planarity and Binding: X-ray studies of phenyl-pyrrolo[2,1-a]isoquinoline derivatives reveal that dihedral angles between fused rings (e.g., 53.73° in ) influence binding to biological targets. The target compound’s methoxy groups likely improve planarity compared to bulkier ethoxy analogs .
Cytotoxic Activity and Structure-Activity Relationships (SAR)
Table 2: Cytotoxicity Data for Key Analogs
| Compound | Cell Line | IC₅₀ (µM) | Structural Features Linked to Activity |
|---|---|---|---|
| 6a | T47D | 1.93 | Piperidinyl ethoxy (enhanced membrane penetration) |
| 6a | HeLa | 33.84 | 2-Phenyl (π-π interactions) |
| Reference | T47D | >50 | Lack of polar substituents |
SAR Insights:
- Methoxy vs. Ethoxy : Methoxy groups (as in the target compound) balance lipophilicity and metabolic stability better than ethoxy groups, which may reduce cytotoxicity due to slower enzymatic processing .
- 5,6-Dihydro vs. Aromatic Core : Saturation at the 5,6-position (e.g., in 6a ) improves solubility but may reduce intercalation with DNA compared to fully aromatic systems like telisatin A .
- Phenyl Substituents : The 3-phenyl group in the target compound and 6a is critical for activity, likely through hydrophobic interactions with kinase domains or tubulin .
Q & A
Q. What are the established synthetic routes for 1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A one-pot synthesis is commonly employed, involving the reaction of 2-(2-oxo-2-phenylethyl)isoquinolinium bromide with maleic acid in DMF, catalyzed by TPCD and K₂CO₃. Key parameters for optimization include:
- Solvent system : Petroleum ether-ethyl acetate (3:1) for crystallization (yield ~80%) .
- Catalyst selection : TPCD enhances cyclization efficiency.
- Temperature : Room temperature for initial mixing, followed by reflux for completion. Chromatographic purification on silica gel is critical to isolate the product from byproducts.
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard. Key structural features include:
- Planarity : The fused isoquinoline-pyrrole moiety is planar, with a dihedral angle of 53.73° between the fused ring and the benzene substituent .
- Bond lengths : N–C bonds vary slightly due to hybridization differences (e.g., N–C8 = 1.35 Å, N–C11 = 1.38 Å) .
- Intramolecular interactions : Weak C–H⋯O hydrogen bonds stabilize the conformation (Table 2 in ).
Table 1 : Selected bond lengths and angles from crystallographic data
| Bond/Angle | Value (Å/°) |
|---|---|
| N–C8 | 1.35 |
| N–C11 | 1.38 |
| C19–N–C11 | 126.2° |
| C10–C11–N | 118.5° |
Advanced Research Questions
Q. What mechanistic insights explain the diastereoselectivity in pyrrolo[2,1-a]isoquinoline synthesis?
Methodological Answer: The reaction proceeds via a quaternary ammonium salt intermediate, followed by lactonization. Key factors influencing selectivity:
- Steric effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) favor specific transition states.
- Electronic effects : Electron-donating methoxy groups stabilize intermediates via resonance . Computational modeling (DFT) is recommended to map energy barriers for competing pathways.
Q. How can conflicting crystallographic data from different synthetic routes be resolved?
Methodological Answer: Discrepancies often arise from solvent-dependent packing or substituent flexibility. Strategies include:
- Comparative analysis : Overlay crystal structures from analogs (e.g., dimethyl vs. phenyl derivatives) to identify torsional variations .
- Dynamic NMR : Probe rotational barriers of methoxy groups in solution to correlate with solid-state conformations .
Q. What strategies are effective for evaluating the biological activity of this compound?
Methodological Answer: Given the structural similarity to bioactive isoquinolines, prioritize assays for:
- Anticancer activity : MTT assays against HeLa or MCF-7 cell lines, referencing protocols for pyridopyrimidine derivatives .
- CNS effects : Radioligand binding assays for serotonin/dopamine receptors, as seen in related triazolopyrimidines .
- Dose-response profiling : Use IC₅₀ values to compare potency with lead compounds (e.g., 4-amino-9,10-dimethoxy derivatives) .
Q. How do electron-deficient vs. electron-rich aryl substituents impact reactivity in cycloaddition cascades?
Methodological Answer: Substituents dictate frontier molecular orbital (FMO) interactions:
- Electron-deficient aryl groups : Lower LUMO energy, accelerating inverse-electron-demand Diels-Alder reactions .
- Methoxy groups : Enhance regioselectivity via steric guidance and hydrogen bonding (e.g., intramolecular C–H⋯O interactions) . Kinetic studies under varying electronic environments (Hammett plots) are recommended.
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between one-pot and multi-step methodologies?
Critical Analysis:
- One-pot advantages : Reduced purification steps (80% yield in ).
- Multi-step limitations : Intermediate instability (e.g., dihydroisoquinoline precursors prone to oxidation ). Contradictions arise from side reactions (e.g., maleic acid decomposition in DMF), necessitating real-time monitoring via LC-MS.
Experimental Design Recommendations
- Synthetic optimization : Use DoE (Design of Experiments) to screen solvent polarity, catalyst loadings, and temperature gradients.
- Biological assays : Include positive controls (e.g., camptothecin for cytotoxicity) and validate via orthogonal methods (e.g., apoptosis staining).
- Computational support : Employ Gaussian or ORCA for transition-state modeling to rationalize stereochemical outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
